5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN3O2S/c1-26-13-5-3-12(4-6-13)24-18(15-9-27-10-17(15)23-24)22-19(25)14-8-11(20)2-7-16(14)21/h2-8H,9-10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUKNXIHNFPPSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications and relevant research findings.
Structural Overview
This compound features a complex structure that includes:
- A pyrazole ring, known for its role in various pharmacological activities.
- A thieno moiety that enhances biological activity.
- Substituents such as bromo , chloro , and methoxy groups that influence its pharmacodynamics.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 0.39 ± 0.06 | Aurora-A kinase inhibition |
| Compound B | HepG2 | 0.71 | Cell cycle arrest at S phase |
| Compound C | NCI-H460 | 3.79 | Apoptosis induction |
These findings suggest that compounds with a pyrazole core can effectively inhibit cancer cell proliferation through various mechanisms, including kinase inhibition and cell cycle disruption .
Anti-inflammatory Activity
The pyrazole moiety is also recognized for its anti-inflammatory properties. Research indicates that compounds similar to 5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exhibit the ability to reduce inflammatory markers in vitro and in vivo. For example:
- Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been reported in studies involving pyrazole derivatives.
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Many pyrazole derivatives act as inhibitors of key kinases involved in cell signaling pathways associated with cancer progression.
- Cell Cycle Arrest : Specific compounds have been shown to induce cell cycle arrest at various phases, leading to apoptosis in cancer cells.
- Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties, contributing to their therapeutic potential.
Case Studies
- Study on Anticancer Efficacy : A study conducted on a series of pyrazole derivatives demonstrated that certain modifications to the structure significantly enhanced anticancer activity against breast cancer cell lines (MCF7). The study reported IC50 values as low as 0.39 µM for specific derivatives .
- Inflammation Model : Another investigation evaluated the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced paw edema model in rats, showing a significant reduction in edema compared to control groups .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Heterocyclic Core and Functional Group Variations
Compound 6m ()
- Structure : 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- Key Differences: Replaces the thienopyrazol ring with a triazole-thione and benzoxazol system.
- Physicochemical Data :
- Significance : The triazole-thione group may enhance hydrogen-bonding interactions compared to the benzamide in the target compound.
Compounds 17 and 18 ()
- Structure : Pyrazole derivatives with sulfonamide and indole substituents.
- Key Differences :
- Compound 17: 4-chlorophenyl substituent.
- Compound 18: 4-methoxyphenyl substituent (similar to the target compound).
- Physicochemical Data :
Benzamide Analogs
4-bromo-N-[2-(4-methylphenyl)-...]benzamide ()
- Structure : Differs from the target compound by a methyl group (vs. methoxy) on the phenyl ring.
- Significance : Methoxy groups typically increase electron-donating effects and metabolic stability compared to methyl groups.
N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide ()
- Structure: Thiazole ring replaces thienopyrazol; additional dichloro and hydroxy groups.
- Key Data: Limited to synthetic route information .
- Significance: Thiazole cores are associated with antimicrobial activity, suggesting divergent applications from thienopyrazoles .
Research Implications and Gaps
- Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound may enhance solubility and binding affinity compared to methyl or chloro analogs .
- Heterocycle Impact: Thienopyrazoles (target) vs. pyrazoles () or thiazoles () influence ring strain, aromaticity, and bioactivity.
- Data Limitations: Experimental data (e.g., melting points, bioactivity) for the target compound are absent in the provided evidence.
Vorbereitungsmethoden
Jacobson Cyclization Approach
The Jacobson reaction enables the conversion of ortho-methyl amines into pyrazoles through sequential N-acetylation, nitrosation, and cyclization.
Procedure :
- Starting Material : Methyl 3-amino-4-methylthiophene-2-carboxylate.
- Reduction : Lithium aluminum hydride (LiAlH₄) in 1,4-dioxane reduces the ester to (3-amino-4-methylthiophen-2-yl)methanol.
- N-Acetylation : Treatment with acetic anhydride forms the N-acetyl derivative.
- Nitrosation : Reaction with sodium nitrite (NaNO₂) in HCl generates the diazonium intermediate.
- Cyclization : Heating under acidic conditions induces ring closure to yield thieno[3,4-c]pyrazole.
Key Conditions :
Palladium-Catalyzed Cyclization
An alternative route employs palladium-catalyzed coupling to form the pyrazole ring.
Procedure :
- Starting Material : 3-Bromothiophene-4-carbaldehyde.
- Condensation : React with benzophenone hydrazone in ethanol to form an azine intermediate.
- Coupling : Palladium(II) acetate (Pd(OAc)₂) catalyzes cyclization in the presence of cesium carbonate (Cs₂CO₃) and 1,1′-bis(diphenylphosphino)ferrocene (dppf).
- Hydrolysis : Concentrated HCl cleaves the hydrazone to yield thieno[3,4-c]pyrazole.
Key Conditions :
Phase 2: Introduction of the 4-Methoxyphenyl Group
Suzuki-Miyaura Cross-Coupling
The 4-methoxyphenyl group is introduced via palladium-catalyzed cross-coupling.
Procedure :
- Substrate : 3-Bromo-thieno[3,4-c]pyrazole.
- Coupling Partner : 4-Methoxyphenylboronic acid.
- Catalyst System : Pd(PPh₃)₄ with K₂CO₃ in a toluene/water mixture.
- Reaction : Heated at 80°C for 12 hours.
Key Conditions :
- Molar Ratio: 1:1.2 (substrate:boronic acid).
- Yield: 65–75%.
Alkylation Alternative
For simpler substrates, alkylation with 4-methoxybenzyl chloride may be employed, though regioselectivity challenges arise.
Phase 3: Amidation with 5-Bromo-2-chlorobenzoyl Chloride
Synthesis of 5-Bromo-2-chlorobenzoyl Chloride
Procedure :
- Bromination : Benzamide is brominated using Br₂ in dichloromethane (DCM) at 0°C.
- Chlorination : Subsequent treatment with Cl₂ gas in acetic acid introduces the chlorine substituent.
- Acyl Chloride Formation : Thionyl chloride (SOCl₂) converts the carboxylic acid to the acyl chloride.
Key Conditions :
Coupling Reaction
Procedure :
- Substrates :
- Thieno[3,4-c]pyrazole-3-amine.
- 5-Bromo-2-chlorobenzoyl chloride.
- Base : Triethylamine (Et₃N) in DCM.
- Reaction : Stirred at room temperature for 6 hours.
Key Conditions :
- Molar Ratio: 1:1.1 (amine:acyl chloride).
- Yield: 85–90%.
Analytical Validation and Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (300 MHz, CDCl₃) :
- δ 8.21 (s, 1H, pyrazole-H).
- δ 7.89–7.45 (m, 6H, aromatic-H).
- δ 3.85 (s, 3H, OCH₃).
Infrared Spectroscopy (IR) :
- 1685 cm⁻¹ (C=O stretch).
- 1540 cm⁻¹ (C-Br stretch).
Mass Spectrometry :
- m/z : 513.2 [M+H]⁺.
Crystallographic Data
Single-crystal X-ray diffraction confirms the thieno[3,4-c]pyrazole core and amide linkage.
Optimization Challenges and Solutions
Regioselectivity in Cyclization
Purification of Polar Intermediates
- Issue : High polarity of aminothiophene derivatives complicates isolation.
- Solution : Silica gel chromatography with ethyl acetate/hexane gradients.
Comparative Analysis of Synthetic Routes
| Parameter | Jacobson Cyclization | Palladium-Catalyzed Route |
|---|---|---|
| Yield | 40–55% | 56% |
| Cost | Low | High (Pd catalysts) |
| Scalability | Moderate | Limited |
| Byproducts | Diazonium salts | Halogenated residues |
Industrial-Scale Considerations
- Catalyst Recycling : Pd recovery systems reduce costs.
- Continuous Flow : Nitrosation steps benefit from flow chemistry to enhance safety.
Q & A
Q. What are the core synthetic methodologies for this compound?
The synthesis typically involves a multi-step approach:
- Step 1 : Cyclization of substituted thioketones and hydrazines to form the thieno[3,4-c]pyrazole core .
- Step 2 : Coupling the pyrazole intermediate with a benzamide derivative (e.g., 5-bromo-2-chlorobenzoyl chloride) under basic conditions (e.g., triethylamine in dichloromethane) .
- Key reagents : Hydrazines, thioketones, benzoyl chlorides.
- Optimization : Reaction temperature (0–25°C) and solvent polarity significantly impact yield .
Q. Which analytical techniques are critical for structural characterization?
- NMR Spectroscopy : 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) resolves the thienopyrazole core and substituent positions .
- HPLC : Validates purity (>95%) and monitors stability under stress conditions (e.g., heat, light) .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., C–H···O interactions) .
Q. What structural features dictate its reactivity and bioactivity?
- Thienopyrazole core : Provides a rigid scaffold for target binding .
- Halogen substituents (Br, Cl) : Enhance electrophilicity and π-stacking with aromatic residues in enzymes .
- 4-Methoxyphenyl group : Modulates solubility and steric hindrance .
Advanced Research Questions
Q. How can synthesis yield be optimized for scaled-up production?
- Solvent selection : Dichloromethane (DCM) improves solubility over THF, reducing side reactions .
- Catalyst screening : Triethylamine vs. DBU for acyl coupling efficiency .
- Workup protocols : Gradient recrystallization (ethanol/water) enhances purity .
- Example optimization table :
| Parameter | Baseline (Yield) | Optimized (Yield) |
|---|---|---|
| Solvent | THF (62%) | DCM (78%) |
| Temperature | 25°C (65%) | 0°C (82%) |
| Catalyst | None (50%) | Triethylamine (88%) |
Q. How to resolve contradictions in reported biological activity data?
- Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with cell-based viability tests to confirm target specificity .
- Purity validation : Use HPLC-MS to rule out impurities (>98% purity required) .
- Comparative studies : Benchmark against analogs (e.g., nitro vs. methoxy substituents) to identify SAR trends .
Q. What computational strategies predict target binding modes?
- Molecular docking : Use AutoDock Vina with viral polymerase or kinase crystal structures (PDB IDs: 6NUR, 3QKK) .
- MD simulations : Analyze stability of ligand-protein complexes (100 ns trajectories) .
- QSAR modeling : Correlate substituent electronegativity (Cl, Br) with IC₅₀ values .
Q. How to design a structure-activity relationship (SAR) study?
- Analog synthesis : Vary substituents (e.g., replace Br with CF₃, methoxy with nitro) .
- Biological testing :
- Enzymatic inhibition (e.g., IC₅₀ for kinase targets).
- Cytotoxicity (e.g., IC₅₀ in cancer cell lines).
Q. What protocols assess stability under physiological conditions?
- Accelerated degradation studies :
- Acid/Base Hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h) .
- Oxidative Stress : 3% H₂O₂, monitor by HPLC .
- Light/Heat Exposure : 40°C/75% RH for 4 weeks; quantify degradation products .
Methodological Considerations
Q. How to validate target engagement in cellular models?
Q. What statistical approaches address variability in biological replicates?
- ANOVA with post-hoc tests : Compare dose-response curves across cell lines .
- Power analysis : Determine sample size (n ≥ 3) for significance (α = 0.05) .
Key Data Contradictions and Solutions
- Contradiction : Inconsistent antiviral activity in similar analogs.
- Contradiction : Discrepant cytotoxicity in cancer vs. normal cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
